Cas no 1542479-83-3 (Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-)

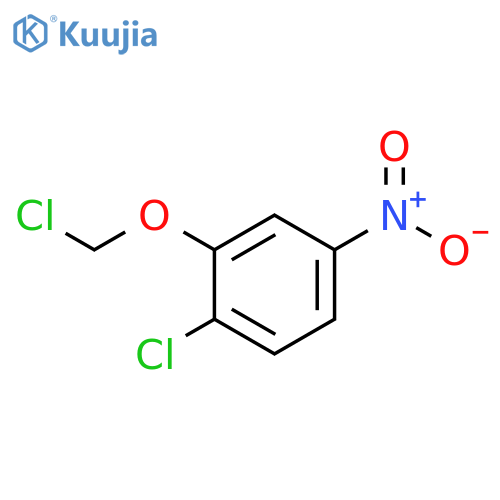

1542479-83-3 structure

商品名:Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-

CAS番号:1542479-83-3

MF:C7H5Cl2NO3

メガワット:222.025500059128

CID:5262587

Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-

-

- インチ: 1S/C7H5Cl2NO3/c8-4-13-7-3-5(10(11)12)1-2-6(7)9/h1-3H,4H2

- InChIKey: IUQCWWLKNLCVNO-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=C([N+]([O-])=O)C=C1OCCl

Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646311-1.0g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 1g |

$743.0 | 2023-05-29 | ||

| Enamine | EN300-646311-0.1g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 0.1g |

$653.0 | 2023-05-29 | ||

| Enamine | EN300-646311-5.0g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 5g |

$2152.0 | 2023-05-29 | ||

| Enamine | EN300-646311-0.05g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 0.05g |

$624.0 | 2023-05-29 | ||

| Enamine | EN300-646311-0.25g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 0.25g |

$683.0 | 2023-05-29 | ||

| Enamine | EN300-646311-2.5g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 2.5g |

$1454.0 | 2023-05-29 | ||

| Enamine | EN300-646311-10.0g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 10g |

$3191.0 | 2023-05-29 | ||

| Enamine | EN300-646311-0.5g |

1-chloro-2-(chloromethoxy)-4-nitrobenzene |

1542479-83-3 | 0.5g |

$713.0 | 2023-05-29 |

Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1542479-83-3 (Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬